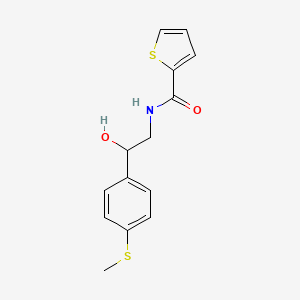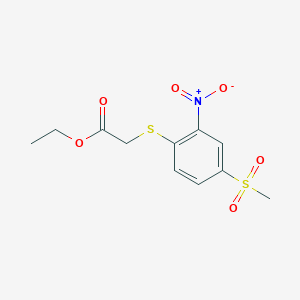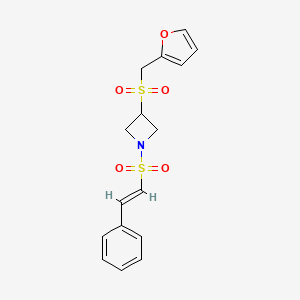
(E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a sulfone group and an azetidine ring.
Wirkmechanismus
The mechanism of action of (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine is not fully understood. However, studies have suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer growth. Additionally, it has been shown to have minimal toxicity in animal models, indicating its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine in lab experiments is its potential as a therapeutic agent for treating inflammation and cancer. Additionally, it has shown promising results as a photoresponsive material, which can be used in the development of advanced materials. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential as a therapeutic agent. Another direction is to explore its potential as a photoresponsive material and its applications in the development of advanced materials. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
The synthesis of (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of furan-2-carbaldehyde with ethylmagnesium bromide to form furan-2-methanol. The second step involves the reaction of furan-2-methanol with sulfur trioxide to form furan-2-sulfonic acid. The third step involves the reaction of furan-2-sulfonic acid with N-phenyl-1,2-ethylenediamine to form (E)-3-((furan-2-ylmethyl)sulfonyl)-1-phenylaziridine. The final step involves the reaction of (E)-3-((furan-2-ylmethyl)sulfonyl)-1-phenylaziridine with styrene oxide to form this compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. It has also been studied for its potential as a therapeutic agent in treating cancer. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential as a photoresponsive material, which can be used in the development of advanced materials.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-[(E)-2-phenylethenyl]sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c18-23(19,13-15-7-4-9-22-15)16-11-17(12-16)24(20,21)10-8-14-5-2-1-3-6-14/h1-10,16H,11-13H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALSOQAHVTVABM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2929715.png)
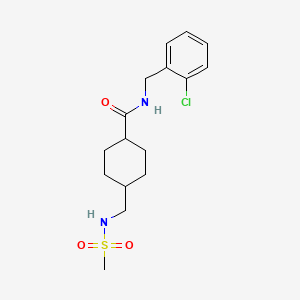
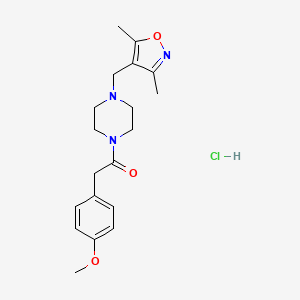
![N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)
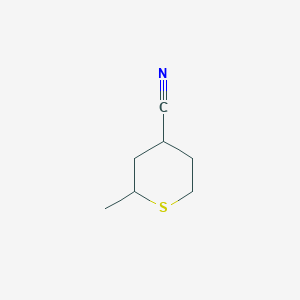
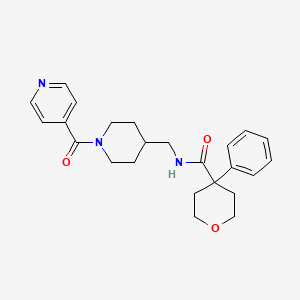
![1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2929725.png)
![1-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929727.png)
![N-[4-[2-[(6-Fluoropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B2929729.png)



